N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]cyclohexanecarboxamide
Overview
Description
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]cyclohexanecarboxamide is a complex organic compound that incorporates the 8-hydroxyquinoline moiety, known for its diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of 8-hydroxyquinoline derivatives. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to yield 7-bromoquinolin-8-ol . This intermediate can then be further modified through various reactions to introduce the 2-methoxyphenyl and cyclohexanecarboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 8-hydroxyquinoline moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like chloroform or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]cyclohexanecarboxamide involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can interact with metal ions such as iron and copper, forming stable complexes that inhibit the activity of metalloenzymes and other metal-dependent processes . This chelation mechanism is crucial for its antimicrobial, anticancer, and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler compound with similar chelating properties and a wide range of biological activities.
8-Hydroxyquinoline derivatives: Various derivatives with modifications at different positions on the quinoline ring, exhibiting diverse biological and chemical properties.
Uniqueness
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]cyclohexanecarboxamide is unique due to the presence of the 2-methoxyphenyl and cyclohexanecarboxamide groups, which enhance its chemical stability and biological activity. These modifications can improve its solubility, bioavailability, and specificity for certain biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]cyclohexanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-20-12-6-5-11-18(20)22(26-24(28)17-8-3-2-4-9-17)19-14-13-16-10-7-15-25-21(16)23(19)27/h5-7,10-15,17,22,27H,2-4,8-9H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFWIUVRYBAEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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